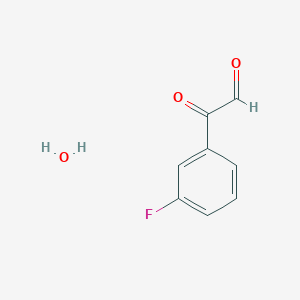

3-Fluorophenylglyoxal hydrate

Vue d'ensemble

Description

La cyclohexanone est un composé organique de formule moléculaire C₆H₁₀O. C'est une molécule cyclique à six carbones avec un groupe fonctionnel cétone. Ce liquide huileux incolore a une odeur douce rappelant le benzaldéhyde. La cyclohexanone est légèrement soluble dans l'eau et miscible avec les solvants organiques courants. Elle est principalement utilisée comme précurseur du nylon, avec des millions de tonnes produites chaque année .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cyclohexanone peut être synthétisée par plusieurs méthodes :

Oxydation du cyclohexane : C'est la méthode industrielle la plus courante, où le cyclohexane est oxydé à l'air en utilisant des catalyseurs au cobalt pour produire de la cyclohexanone et du cyclohexanol.

Hydrogénation du phénol : Le phénol peut être hydrogéné pour produire de la cyclohexanone.

Oxydation du cyclohexanol : Le cyclohexanol peut être oxydé en cyclohexanone à l'aide de divers agents oxydants.

Méthodes de production industrielle : La production industrielle de cyclohexanone implique principalement l'oxydation à l'air du cyclohexane. Ce processus produit un mélange de cyclohexanol et de cyclohexanone, souvent appelé « huile KA » (huile cétone-alcool). Le cyclohexanol est ensuite déshydrogéné pour produire davantage de cyclohexanone .

Analyse Des Réactions Chimiques

La cyclohexanone subit diverses réactions chimiques, notamment :

Oxydation : La cyclohexanone peut être oxydée en acide adipique, un intermédiaire clé dans la production du nylon.

Réduction : Elle peut être réduite en cyclohexanol à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : La cyclohexanone peut subir des réactions de substitution nucléophile, telles que la formation d'oximes lorsqu'elle réagit avec l'hydroxylamine.

Réactifs et conditions courants :

Agents oxydants : L'oxyde nitreux, le peroxyde d'hydrogène et d'autres agents oxydants sont couramment utilisés.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Principaux produits :

Acide adipique : Formé par oxydation.

Cyclohexanol : Formé par réduction.

Oxime de cyclohexanone : Formée par substitution avec l'hydroxylamine.

4. Applications de la recherche scientifique

La cyclohexanone a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme solvant et comme intermédiaire en synthèse organique.

Biologie : La cyclohexanone est utilisée dans l'étude des mécanismes enzymatiques et des voies métaboliques.

Médecine : Elle sert d'intermédiaire dans la synthèse de produits pharmaceutiques.

Industrie : La cyclohexanone est un précurseur clé dans la production de nylon, de peintures, de vernis et de revêtements.

5. Mécanisme d'action

La cyclohexanone exerce ses effets principalement par le biais de son groupe fonctionnel cétone. Elle peut participer à diverses réactions chimiques, telles que des réactions d'addition nucléophile et d'oxydoréduction. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les enzymes et autres protéines qui facilitent ces réactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 3-fluorophenylglyoxal hydrate can be utilized in the synthesis of compounds with significant anticancer properties. For instance, derivatives synthesized from this compound showed cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM. Notably, compounds derived from this compound exhibited apoptotic effects, indicating their potential as anticancer agents .

Antibacterial Properties

The compound has also been explored for its antibacterial activities. In a study involving benzo[1,8]naphthyridine derivatives synthesized from 3-fluorophenylglyoxal, the resulting compounds demonstrated exceptional in vitro activity against gram-positive bacteria and were noted for their low toxicity profiles. These derivatives are particularly promising for the prophylaxis and treatment of infections, including those associated with HIV .

Organic Synthesis

Synthesis of Heterocyclic Compounds

this compound serves as a key building block in the synthesis of various heterocyclic compounds. It has been used effectively in reactions with aminoguanidines to produce N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which possess a wide range of biological activities . The versatility of this compound allows for the development of new pharmacologically active agents.

Analytical Chemistry

Use in Analytical Methods

In analytical chemistry, this compound is utilized for developing new analytical methods and techniques. Its reactivity can be exploited to create derivatives that are detectable by various spectroscopic methods. This application is crucial for enhancing the sensitivity and specificity of analytical assays in biochemical research .

Table 1: Anticancer Activity of Derivatives from this compound

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 36 | HCT-116 | <100 | Induces apoptosis |

| 37 | HeLa | <100 | Inhibits cell proliferation |

| 46 | MCF-7 | <100 | Increases apoptotic cell count |

Table 2: Antibacterial Activity of Benzo[1,8]naphthyridine Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | <10 μg/mL |

| B | Streptococcus pneumoniae | <5 μg/mL |

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study synthesized several derivatives from this compound and evaluated their cytotoxicity against various cancer cell lines. The most promising candidates were further analyzed for their mechanisms of action, revealing that they induced apoptosis through mitochondrial pathways.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of compounds derived from this compound. The results indicated strong activity against common pathogens responsible for respiratory infections, suggesting potential therapeutic applications in treating bacterial infections.

Mécanisme D'action

Cyclohexanone exerts its effects primarily through its ketone functional group. It can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .

Comparaison Avec Des Composés Similaires

La cyclohexanone peut être comparée à d'autres cétones cycliques telles que la cyclopentanone et la cycloheptanone :

Cyclopentanone : Une cétone cyclique à cinq carbones avec des propriétés chimiques similaires, mais une taille de cycle différente.

Cycloheptanone : Une cétone cyclique à sept carbones avec une taille de cycle plus importante et une réactivité légèrement différente.

Unicité de la cyclohexanone : La structure cyclique à six chaînons de la cyclohexanone offre un équilibre entre la tension du cycle et la stabilité, ce qui en fait un intermédiaire polyvalent dans divers processus chimiques. Son utilisation répandue dans la production de nylon met en évidence son importance industrielle .

Activité Biologique

3-Fluorophenylglyoxal hydrate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of α-ketoaldehydes. Its structure can be represented as follows:

- Molecular Formula : CHFO

- CAS Number : 20312-56-9

The presence of the fluorine atom in its structure is believed to enhance its biological activity compared to its non-fluorinated analogs.

1. Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. A study demonstrated that derivatives synthesized from this compound showed promising anticancer activity with IC values below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | <100 | Induces apoptosis |

| This compound | HeLa | <100 | Induces apoptosis |

| This compound | MCF-7 | <100 | Induces apoptosis |

The mechanism of action involves the induction of apoptosis, which was confirmed through cytometric analysis showing increased translocation of phosphatidylserine and alterations in mitochondrial membrane potential .

Table 2: Genotoxic Effects of Phenylglyoxal

| Study Reference | Cell Type | Observed Effect |

|---|---|---|

| Rinkus et al. (1988) | CHO Cells | Increased DNA single strand breaks |

| Hellmer & Bolcsfoldi (1992) | E. coli K-12 | Genotoxic effects observed |

| Cornago et al. (1989) | TC-SV40 Hamster Cells | Inhibition of DNA synthesis |

3. Antimicrobial Activity

The antimicrobial potential of phenylglyoxal derivatives, including this compound, has been explored due to their enzyme-deactivating effects on food-spoiling microbes. Studies indicate that these compounds are particularly effective against anaerobic bacteria, making them candidates for use as antimicrobial agents in food preservation .

Case Study 1: Anticancer Applications

A recent study synthesized several derivatives from this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting the therapeutic potential of fluorinated glyoxals in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the application of phenylglyoxal derivatives as antimicrobial agents in food products. The study found that these compounds effectively inhibited the growth of specific anaerobic bacteria, suggesting their utility as food preservatives.

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFHAWFFIQFSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382547 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121247-01-6 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.